
6-Hydroxy-4-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of malonyl-CoA with acetyl-CoA in the presence of 2-pyrone synthase enzyme leads to the formation of this compound . Another method involves the treatment of dehydroacetic acid with sulfuric acid at 135°C, followed by crystallization in cold water .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches. Microbial synthesis using hosts like Escherichia coli and Saccharomyces cerevisiae has been explored, with the latter producing higher yields . These methods leverage the enzymatic catalysis of acetyl-CoA and malonyl-CoA to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, urea, and catalytic amounts of hydrochloric acid. For example, the Biginelli reaction involves the condensation of this compound with aromatic aldehydes and urea under thermal or microwave activation .
Major Products Formed
The major products formed from these reactions include 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones and arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones) .
Scientific Research Applications
6-Hydroxy-4-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to act as a cyclic keto ester, participating in reactions that modify its functional groups. This versatility enables it to interact with different enzymes and receptors, leading to its diverse bioactivity .
Comparison with Similar Compounds
6-Hydroxy-4-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrone: Shares a similar structure but differs in the position of the hydroxyl group.
2-Hydroxy-4-pyrone: Another tautomeric form with different chemical properties.
Dehydroacetic acid: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its significant bioactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
67116-20-5 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
6-hydroxy-4-methylpyran-2-one |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2-3,7H,1H3 |
InChI Key |
SXMCIBLZPVNTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


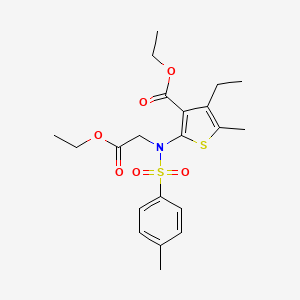
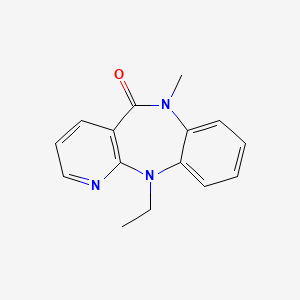
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)



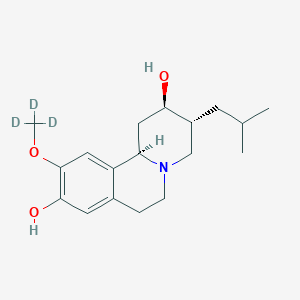


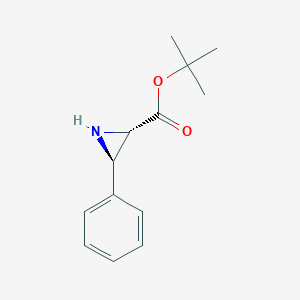
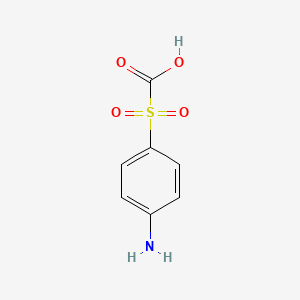
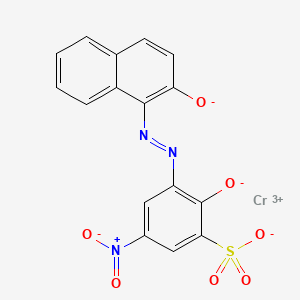
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)

